

Dosage and administration guidelines for (R)-Crinecerfont in rodent studies

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Compound of Interest					
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Application Notes and Protocols for (R)-Crinecerfont in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available dosage and administration guidelines for **(R)-Crinecerfont** (also known as NBI-77860) in rodent studies, based on publicly accessible preclinical data. The information is intended to guide researchers in designing their own experimental protocols.

Introduction

(R)-Crinecerfont is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] By blocking the CRF1 receptor, it inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][4] This mechanism of action makes it a promising therapeutic agent for conditions characterized by excessive ACTH secretion, such as Congenital Adrenal Hyperplasia (CAH). In CAH, a deficiency in cortisol production leads to a compensatory increase in ACTH, resulting in adrenal hyperplasia and overproduction of androgens. (R)-Crinecerfont aims to normalize ACTH levels, thereby reducing adrenal androgen excess. While extensive clinical trials in humans have been conducted, detailed preclinical studies in rodent models of CAH are not widely published. The following data is primarily derived from toxicology studies.



Quantitative Data Presentation

The following tables summarize the reported dosages of **(R)-Crinecerfont** administered in various rodent toxicology studies.

Table 1: (R)-Crinecerfont Dosage in Rat Toxicity Studies

Study Type	Species	Route of Administration	Dosage Range (mg/kg/day)	Study Duration
Pre- and Postnatal Developmental Toxicity	Rat	Oral (gavage)	15, 50, 250	Gestation through lactation
Organogenesis Study	Rat	Oral (gavage)	150, 500, 2000	Period of organogenesis

Source: FDA regulatory documents.[5]

Table 2: (R)-Crinecerfont Dosage in Mouse Toxicity and Mechanistic Studies

Study Type	Species	Route of Administration	Dosage Range (mg/kg/day)	Study Duration
6-Month Carcinogenicity Study	Mouse	Oral (gavage)	15, 50, 500, 1500	6 months
Hypothalamic- Pituitary-Adrenal (HPA) Axis Study	Mouse	Intraperitoneal (IP) Injection	20	5 weeks

Source: FDA regulatory documents and published research.

Signaling Pathway



The diagram below illustrates the mechanism of action of **(R)-Crinecerfont** in the context of the hypothalamic-pituitary-adrenal (HPA) axis, particularly relevant in Congenital Adrenal Hyperplasia.

Caption: Mechanism of action of (R)-Crinecerfont on the HPA axis.

Experimental Protocols

Due to the limited availability of detailed public information, the following protocols are generalized based on the available data and standard laboratory practices. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: General Rodent Toxicology Study (Oral Administration)

Objective: To assess the potential toxicity of **(R)-Crinecerfont** following repeated oral administration in rodents.

Materials:

- (R)-Crinecerfont
- Vehicle (e.g., 0.5% methylcellulose in water, corn oil). Note: The specific vehicle used in the cited toxicology studies is not publicly available. Vehicle selection should be based on the physicochemical properties of **(R)-Crinecerfont** and preliminary formulation studies.
- Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)
- Oral gavage needles
- Standard laboratory equipment for animal housing, weighing, and observation.

Procedure:

 Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.

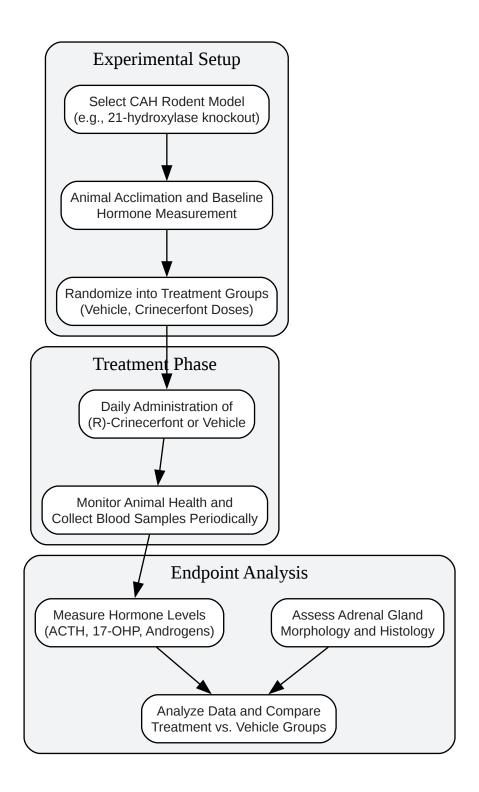


- Dose Formulation: Prepare the dosing solutions of **(R)-Crinecerfont** in the selected vehicle at the desired concentrations (e.g., for rats: 15, 50, 250 mg/kg/day). A vehicle control group should be included.
- Administration: Administer the formulated (R)-Crinecerfont or vehicle control to the animals
 once daily via oral gavage. The volume of administration should be consistent across all
 groups (e.g., 5-10 mL/kg for rats).
- Monitoring:
 - Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.
 - Record body weights at least weekly.
 - Monitor food and water consumption.
- Termination and Necropsy: At the end of the study period, euthanize the animals and perform a thorough necropsy. Collect organs for histopathological examination.
- Data Analysis: Analyze the collected data (clinical observations, body weights, organ weights, histopathology) to determine any dose-related adverse effects.

Protocol 2: Efficacy Study in a Rodent Model of Congenital Adrenal Hyperplasia (CAH)

Note: Specific preclinical efficacy studies for **(R)-Crinecerfont** in rodent models of CAH are not publicly available. The following is a proposed experimental workflow based on the known mechanism of action of the drug and general practices for testing therapeutics in CAH models.





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Caption: Proposed workflow for an efficacy study in a CAH rodent model.



Objective: To evaluate the efficacy of **(R)-Crinecerfont** in reducing elevated hormone levels in a rodent model of CAH.

Materials:

• (R)-Crinecerfont

- Appropriate vehicle for the chosen route of administration.
- A validated rodent model of CAH (e.g., 21-hydroxylase deficient mice).
- Equipment for blood collection and hormone analysis (e.g., ELISA kits or mass spectrometry).

Procedure:

- Animal Model and Baseline: Utilize a relevant CAH rodent model. After a period of acclimation, collect baseline blood samples to measure key hormone levels (e.g., ACTH, 17hydroxyprogesterone, androgens).
- Group Allocation: Randomly assign animals to different treatment groups: vehicle control and one or more doses of (R)-Crinecerfont.
- Drug Administration: Administer (R)-Crinecerfont or vehicle to the animals for a
 predetermined period (e.g., 2-4 weeks). The route of administration (oral gavage or IP
 injection) and dosing frequency (e.g., once or twice daily) should be determined based on
 the drug's pharmacokinetic properties.

Outcome Measures:

- Collect blood samples at specified time points during and at the end of the treatment period.
- Analyze plasma/serum for levels of ACTH, 17-hydroxyprogesterone, and relevant androgens.
- At the end of the study, collect adrenal glands for weight measurement and histological analysis to assess for changes in hyperplasia.



 Data Analysis: Compare the hormone levels and adrenal gland morphology between the (R)-Crinecerfont-treated groups and the vehicle control group to determine the efficacy of the treatment.

Disclaimer

This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should rely on their own expertise and consult relevant literature and institutional guidelines when designing and conducting studies with **(R)-Crinecerfont**. The lack of detailed, publicly available preclinical data necessitates careful dose-finding and formulation studies prior to commencing large-scale experiments.

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